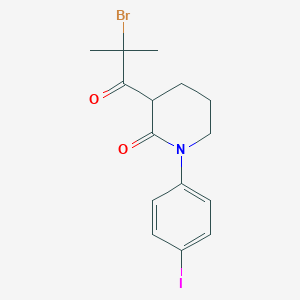
3-(2-Bromo-2-methylpropanoyl)-1-(4-iodophenyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-2-methylpropanoyl)-1-(4-iodophenyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-2-methylpropanoyl)-1-(4-iodophenyl)piperidin-2-one typically involves multi-step organic reactions. One possible route could be:
Starting Materials: 4-iodoaniline, 2-bromo-2-methylpropanoic acid, and piperidin-2-one.
Step 1: Formation of 4-iodophenylpiperidin-2-one by reacting 4-iodoaniline with piperidin-2-one under acidic conditions.
Step 2: Acylation of the intermediate with 2-bromo-2-methylpropanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinone ring.
Reduction: Reduction reactions could target the carbonyl group in the piperidinone ring.
Substitution: The bromine and iodine atoms make the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the piperidinone ring.
Reduction: Reduced forms of the piperidinone ring.
Substitution: Substituted derivatives where bromine or iodine is replaced by other functional groups.
Scientific Research Applications
3-(2-Bromo-2-methylpropanoyl)-1-(4-iodophenyl)piperidin-2-one could have various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Could be used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with proteins, enzymes, or receptors, altering their function. The presence of bromine and iodine could enhance binding affinity through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-2-methylpropanoyl)-1-(4-iodophenyl)piperidin-2-one
- 3-(2-Bromo-2-methylpropanoyl)-1-(4-fluorophenyl)piperidin-2-one
Uniqueness
The unique combination of bromine and iodine in 3-(2-Bromo-2-methylpropanoyl)-1-(4-iodophenyl)piperidin-2-one may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C15H17BrINO2 |
|---|---|
Molecular Weight |
450.11 g/mol |
IUPAC Name |
3-(2-bromo-2-methylpropanoyl)-1-(4-iodophenyl)piperidin-2-one |
InChI |
InChI=1S/C15H17BrINO2/c1-15(2,16)13(19)12-4-3-9-18(14(12)20)11-7-5-10(17)6-8-11/h5-8,12H,3-4,9H2,1-2H3 |
InChI Key |
CCMIGGJYLTZRGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1CCCN(C1=O)C2=CC=C(C=C2)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-Butyl 1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13147695.png)
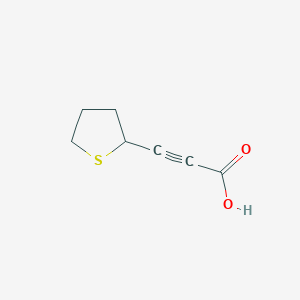
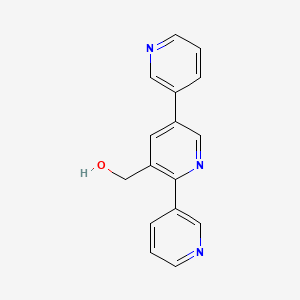
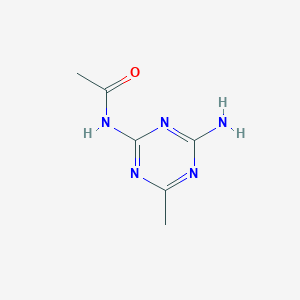
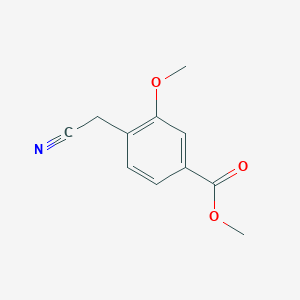
![2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid](/img/structure/B13147711.png)

![2-Methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13147717.png)

